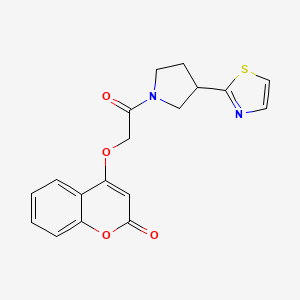

4-(2-oxo-2-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-oxo-2-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of chromen-2-one derivatives, which have been studied for their diverse biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

Scientific Research Applications

Chemical Structure and Synthesis

The compound 4-(2-oxo-2-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one is related to a class of organic compounds that have been extensively studied for various synthetic and application-oriented chemical research. A study by Halim and Ibrahim (2021) on a structurally similar compound, 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine-2,10(3H)-dione (MFCTP), demonstrates the chemical transformation processes involved in synthesizing such complex molecules. The research focuses on the synthesis, FT-IR, structural, thermochemical, electronic absorption spectral, and NLO analysis, revealing the compound's potential in materials science and molecular electronics S. A. Halim & M. Ibrahim, 2021.

Antimicrobial Applications

Tiwari et al. (2018) report on the synthesis of novel chromone-pyrimidine coupled derivatives, showcasing the antimicrobial potential of such compounds. Their research highlights the antimicrobial analysis, enzyme assay, docking study, and toxicity study, pointing out that specific derivatives exhibit potent antibacterial activity against a range of pathogens. The study emphasizes the importance of structural modifications in enhancing antimicrobial efficacy, making these compounds valuable in the development of new antimicrobial agents S. Tiwari et al., 2018.

Molecular Docking and Drug Design

Research by Ghani et al. (2022) focuses on the design, synthesis, and molecular docking studies of chromeno[4,3-b]pyridine derivatives for potential breast cancer therapy. This study exemplifies the compound's application in drug discovery, particularly in identifying candidates with anticancer properties through computational and synthesis methods. The docking studies provided insights into the interaction between the synthesized compounds and cancer cell lines, demonstrating the therapeutic potential of chromenone derivatives in oncology Ghada E. Abd El Ghani et al., 2022.

Novel Derivatives and Biological Activity

A study by Shah et al. (2016) on the synthesis and bio-evaluation of N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives illustrates the vast potential of chromenone compounds in biological applications. The research outlines the synthesis process of novel derivatives and their subsequent screening for antimicrobial, antifungal, and antimalarial activities. This work underscores the versatility of such compounds in medicinal chemistry and the development of new therapeutic agents Nilay Shah et al., 2016.

Mechanism of Action

Thiazoles

are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .

Coumarins

, on the other hand, are a type of phenolic compound that also exhibit a wide range of biological activities. They are known for their antioxidant, anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, anticancer, and neuroprotective effects .

properties

IUPAC Name |

4-[2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethoxy]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c21-16(20-7-5-12(10-20)18-19-6-8-25-18)11-23-15-9-17(22)24-14-4-2-1-3-13(14)15/h1-4,6,8-9,12H,5,7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIVACSYFQVLSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NC=CS2)C(=O)COC3=CC(=O)OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-oxo-2-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Furan-2-yl)-1-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2979587.png)

![2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid](/img/structure/B2979589.png)

![(4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2979591.png)

![1-(4-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2979595.png)

![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B2979596.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2979598.png)

![2-[(2,5-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2979599.png)

![N-(1-cyanocyclopentyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B2979600.png)

![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2979601.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2979603.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2979607.png)